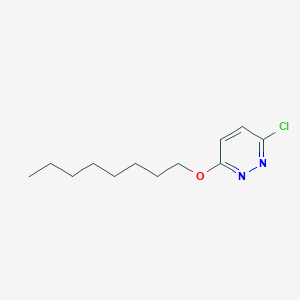

3-Chloro-6-(octyloxy)pyridazine

Description

Significance of Pyridazine (B1198779) Scaffolds in Contemporary Organic Synthesis

Pyridazine, a six-membered heterocyclic compound containing two adjacent nitrogen atoms, serves as a crucial building block in modern organic chemistry. nih.govrjptonline.org Its unique electronic properties and the ability to be readily functionalized at various positions make it an attractive scaffold for synthetic chemists. nih.gov The pyridazine ring is a component of several commercially available drugs, highlighting its therapeutic importance. nih.gov The development of efficient synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, has further expanded the accessibility and diversity of pyridazine derivatives. mdpi.com This has led to their application in a wide array of fields, including materials science and medicinal chemistry. mdpi.comresearchgate.net

The inherent electron-deficient nature of the pyridazine ring, coupled with the potential for substitution with both electron-donating and electron-withdrawing groups, allows for the fine-tuning of its chemical and physical properties. mdpi.com This versatility is a key driver behind the continued interest in pyridazine chemistry, as researchers seek to create novel molecules with specific functions. rjptonline.orgresearchgate.net

Overview of Functionalized Pyridazine Derivatives in Academic Research

Functionalized pyridazine derivatives are a major focus of academic research due to their diverse biological activities and potential applications. These compounds have been investigated for their utility as:

Anticancer agents: Certain pyridazine derivatives have shown promising antiproliferative activity against various cancer cell lines. acs.org

Anti-inflammatory agents: Pyridazinone derivatives, a subset of pyridazines, have been evaluated as inhibitors of phosphodiesterase 4 (PDE4), a target for anti-inflammatory drugs. nih.gov

Antimicrobial agents: Research has demonstrated the antifungal and antibacterial properties of various substituted pyridazines. researchgate.netresearchgate.net

Antiviral agents: The pyridazine framework is present in compounds with antiviral activity, including against the Hepatitis A virus. nih.gov

Central nervous system agents: Some pyridazine derivatives have been explored for their potential as anticonvulsants and antidepressants. researchgate.net

Optical materials: The unique electronic structure of pyridazines makes them suitable for applications in nonlinear optics. mdpi.com

The synthesis of these functionalized derivatives often involves multi-step reaction sequences, starting from readily available precursors. nih.govresearchgate.net Researchers frequently employ techniques like nucleophilic substitution and cross-coupling reactions to introduce a variety of functional groups onto the pyridazine core, thereby creating libraries of compounds for biological screening and materials testing. mdpi.com

Structural Context of 3-Chloro-6-(octyloxy)pyridazine within the Pyridazine Class

This compound belongs to the class of 3,6-disubstituted pyridazines. The core of this molecule is the pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms.

The key structural features of this compound are:

A Pyridazine Ring: This forms the fundamental heterocyclic scaffold.

A Chlorine Atom at Position 3: The chloro substituent is an important functional group that can participate in various chemical transformations, particularly nucleophilic substitution reactions. prepchem.commdpi.com

An Octyloxy Group at Position 6: This consists of an eight-carbon alkyl chain attached to the pyridazine ring via an ether linkage. The long alkyl chain significantly influences the molecule's lipophilicity and solubility.

The presence of both a chloro group and an alkoxy group on the pyridazine ring makes this compound a versatile intermediate in organic synthesis. The chlorine atom can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functionalities at the 3-position. The octyloxy group, on the other hand, can modulate the physical properties of the resulting molecules.

The table below provides a summary of the key structural and chemical properties of this compound and related compounds.

| Property | This compound | 3-Chloro-6-methoxypyridazine (B157567) sigmaaldrich.com | 3-Chloro-6-ethoxypyridazine nih.gov | 3-Chloro-6-methylpyridazine sigmaaldrich.com |

| Molecular Formula | C12H19ClN2O | C5H5ClN2O | C6H7ClN2O | C5H5ClN2 |

| Molecular Weight | 242.74 g/mol | 144.56 g/mol | 158.58 g/mol | 128.56 g/mol |

| CAS Number | 108341-94-6 | 1722-10-7 | 17321-20-9 | 1121-79-5 |

| Appearance | Not specified | Solid | Not specified | Solid |

| Melting Point | Not specified | 84-85 °C | Not specified | 58-62 °C |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-octoxypyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19ClN2O/c1-2-3-4-5-6-7-10-16-12-9-8-11(13)14-15-12/h8-9H,2-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCOZNBOOOLVSOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=NN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101304604 | |

| Record name | 3-Chloro-6-(octyloxy)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101304604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17321-27-6 | |

| Record name | 3-Chloro-6-(octyloxy)pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17321-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-6-(octyloxy)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101304604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Reactivity and Transformation Studies of 3 Chloro 6 Octyloxy Pyridazine

Chemical Transformations at the Chloro Position (C-3)

The chlorine atom at the C-3 position of the pyridazine (B1198779) ring is a versatile handle for introducing molecular diversity. Its reactivity is significantly influenced by the electron-withdrawing nature of the adjacent nitrogen atoms, making it susceptible to a variety of transformations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. For 3-Chloro-6-(octyloxy)pyridazine, the chloro substituent serves as an excellent leaving group for such transformations.

The Suzuki-Miyaura reaction , which couples an organohalide with an organoboron compound, is widely used to synthesize biaryls and other conjugated systems. arkat-usa.orgwikipedia.org In the context of this compound, this reaction allows for the introduction of various aryl or heteroaryl groups at the C-3 position. The general mechanism involves the oxidative addition of the chloropyridazine to a Pd(0) catalyst, followed by transmetalation with a boronic acid in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org While electron-poor aryl chlorides are known to be suitable substrates for Suzuki couplings, the reactions on chloropyridazines often benefit from specialized ligands to achieve high yields. nih.gov Studies on analogous 3-bromo-6-substituted pyridazines have shown successful coupling with various (hetero)aryl-boronic acids using catalysts like Pd(PPh₃)₄. acs.org

The Negishi coupling offers a complementary method, reacting an organohalide with an organozinc reagent. nih.gov This reaction is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. nih.govnih.gov For this compound, Negishi coupling would involve the reaction with an arylzinc or alkylzinc halide, typically catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand, such as SPhos. acs.org This method provides an effective route to introduce a wide array of substituents at the C-3 position. acs.orggoogle.com

The table below illustrates typical conditions for these cross-coupling reactions based on studies with similar pyridazine substrates.

| Reaction Type | Coupling Partner | Catalyst System | Base/Solvent | Typical Product Structure |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ | Na₂CO₃ / DME, Ethanol, H₂O | 3-Aryl-6-(octyloxy)pyridazine |

| Negishi | Arylzinc Halide (Ar-ZnX) | Pd(OAc)₂ / SPhos | THF | 3-Aryl-6-(octyloxy)pyridazine |

| Suzuki-Miyaura | Heteroarylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ / DME, Ethanol, H₂O | 3-Heteroaryl-6-(octyloxy)pyridazine |

| Negishi | Alkylzinc Halide (R-ZnX) | Pd₂(dba)₃ / PCyp₃ | NMP/THF | 3-Alkyl-6-(octyloxy)pyridazine |

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the pyridazine ring facilitates nucleophilic aromatic substitution (SNAr) at the C-3 position. acs.org The chlorine atom can be displaced by a variety of nucleophiles. This reaction typically proceeds via a two-step addition-elimination mechanism, where the nucleophile first attacks the carbon bearing the leaving group, forming a negatively charged Meisenheimer-type intermediate. acs.orgacs.org The stability of this intermediate is enhanced by the electron-withdrawing nitrogen atoms. Subsequent elimination of the chloride ion yields the substituted product.

A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed. The reactivity order of halogens in SNAr reactions is often F > Cl ≈ Br > I, which is evidence for a mechanism where the initial addition of the nucleophile is the rate-determining step. acs.org For this compound, reactions with primary or secondary amines would yield the corresponding 3-amino-6-(octyloxy)pyridazines, while reaction with sodium methoxide (B1231860) would produce 3-methoxy-6-(octyloxy)pyridazine.

The table below provides examples of potential nucleophilic substitution reactions.

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Amine | Piperidine | 3-(Piperidin-1-yl)-6-(octyloxy)pyridazine |

| Alkoxide | Sodium Methoxide (NaOMe) | 3-Methoxy-6-(octyloxy)pyridazine |

| Thiolate | Sodium Thiophenolate (NaSPh) | 3-(Phenylthio)-6-(octyloxy)pyridazine |

| Hydroxide (B78521) | Potassium Hydroxide (KOH) | 6-(Octyloxy)pyridazin-3(2H)-one |

Directed Metallation and Subsequent Electrophilic Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic and heteroaromatic rings. researchgate.net In the case of pyridazine derivatives, the ring nitrogens can direct deprotonation to an adjacent carbon atom. For this compound, the most likely position for deprotonation by a strong, hindered base is C-5. Research on the analogous 3-chloro-6-methoxypyridazine (B157567) has shown that it undergoes regioselective metalation at C-5 when treated with lithium amides like lithium 2,2,6,6-tetramethylpiperidide (LiTMP). nih.gov

The resulting C-5 lithiated intermediate is a potent nucleophile that can react with a wide range of electrophiles, allowing for the introduction of various functional groups at this position. This two-step sequence of directed metalation followed by electrophilic quench provides a precise method for synthesizing C-5 functionalized 3-Chloro-6-(octyloxy)pyridazines, which would be difficult to access through other means.

The table below summarizes potential functionalizations via this method.

| Step 1: Metallation Reagent | Step 2: Electrophile (E+) | Functional Group Introduced at C-5 | Product Example |

|---|---|---|---|

| LiTMP in THF | Iodine (I₂) | -I | 3-Chloro-5-iodo-6-(octyloxy)pyridazine |

| LiTMP in THF | Dimethyl Disulfide (MeSSMe) | -SMe | 3-Chloro-5-(methylthio)-6-(octyloxy)pyridazine |

| LiTMP in THF | Carbon Dioxide (CO₂) | -COOH | This compound-5-carboxylic acid |

| LiTMP in THF | Benzaldehyde (PhCHO) | -CH(OH)Ph | (3-Chloro-6-(octyloxy)pyridazin-5-yl)(phenyl)methanol |

Reactivity of the Pyridazine Nitrogen Atoms

The two adjacent nitrogen atoms in the pyridazine ring possess lone pairs of electrons, making them basic and nucleophilic. This inherent reactivity allows for transformations such as coordination to metals, alkylation, and oxidation.

Coordination Chemistry with Transition Metal Centers (e.g., Ruthenium(II) Complexes)

Pyridazines are effective ligands in coordination chemistry, capable of binding to metal centers through their nitrogen lone pairs. nih.govresearchgate.net They can act as monodentate or, more commonly, as bridging ligands between two metal centers. The close proximity of the two nitrogen atoms makes pyridazine an interesting building block for constructing multinuclear complexes. nih.gov

Ruthenium(II) complexes, in particular, have been extensively studied with pyridine-type ligands for applications in catalysis and materials science. researchgate.netnih.govchemicalforums.com A pyridazine ligand like this compound can coordinate to a Ruthenium(II) center. For instance, in reactions with precursors like [Ru(p-cymene)Cl₂]₂, the pyridazine can displace a ligand to form a new complex. Studies on related pyridazine carboxylic acids have shown that the ligand binds to the Ru(II) ion in a bidentate fashion through a ring nitrogen and a carboxylate oxygen. nih.govresearchgate.net For this compound, coordination would likely occur through one of the ring nitrogens, with the potential for bridging to a second metal center under appropriate conditions. The electronic properties of the resulting complex would be influenced by the chloro and octyloxy substituents.

The table below outlines key features of pyridazine coordination complexes.

| Metal Center | Typical Precursor | Coordination Mode | Potential Complex Structure |

|---|---|---|---|

| Ruthenium(II) | [(η⁶-p-cym)RuCl(μ-Cl)]₂ | Monodentate (via N1 or N2) | [(η⁶-p-cym)RuCl₂(C₁₂H₁₉ClN₂O)] |

| Ruthenium(II) | RuCl₃ · xH₂O | Bridging (μ-N1,N2) | [Cl₂(L)Ru(μ-C₁₂H₁₉ClN₂O)Ru(L)Cl₂] (L = other ligand) |

| Copper(II) | Cu(NO₃)₂ | Monodentate or Bridging | [Cu(C₁₂H₁₉ClN₂O)(NO₃)₂] or [Cu₂(μ-C₁₂H₁₉ClN₂O)(NO₃)₄] |

| Nickel(II) | Ni(NO₃)₂ | Monodentate | [Ni(C₁₂H₁₉ClN₂O)₂(NO₃)₂] |

N-Alkylation and N-Oxidation Studies

The nucleophilicity of the pyridazine nitrogen atoms allows them to react with electrophiles such as alkylating agents and oxidizing agents.

N-Alkylation involves the reaction of the pyridazine with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form a pyridazinium salt. This reaction introduces a positive charge on the ring, which can significantly alter the compound's electronic properties and reactivity. The alkylation can occur at either N-1 or N-2, and the regioselectivity may depend on steric and electronic factors of both the pyridazine substrate and the alkylating agent. The resulting pyridazinium salts can be useful as intermediates for further functionalization or as ionic liquids.

N-Oxidation is the reaction of the pyridazine with an oxidizing agent, typically a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst, to form a pyridazine N-oxide. arkat-usa.orgnih.govacs.org This transformation adds an oxygen atom to one of the ring nitrogens. Pyridine N-oxides are versatile intermediates in organic synthesis and often exhibit unique biological activities. nih.gov The oxidation of 3-substituted pyridines with m-CPBA is a well-established method. arkat-usa.orgacs.org For this compound, oxidation would likely yield a mixture of the N-1 and N-2 oxides.

The table below details these functionalization reactions.

| Reaction Type | Reagent | Product Class |

|---|---|---|

| N-Alkylation | Methyl Iodide (CH₃I) | Pyridazinium Iodide Salt |

| N-Alkylation | Benzyl Bromide (BnBr) | Pyridazinium Bromide Salt |

| N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | Pyridazine N-oxide |

| N-Oxidation | H₂O₂ / Acetic Acid | Pyridazine N-oxide |

Functionalization and Modification of the Octyloxy Chain

The octyloxy group in this compound is more than a simple solubilizing appendage; it is a modifiable handle for introducing further chemical diversity.

Direct and selective functionalization of the terminal methyl group of the n-octyl chain is a synthetic challenge due to the chemical inertness of C-H bonds in alkanes. However, several strategies can be envisioned, drawing from modern synthetic methodologies.

One potential, albeit non-selective, approach is free-radical halogenation. This method would likely yield a mixture of constitutional isomers, requiring subsequent separation. A more controlled, multi-step strategy could involve a regioconvergent cross-coupling reaction. This process would involve the initial bromination of the alkyl chain, followed by an in-situ conversion to an organozinc reagent and a palladium-catalyzed Negishi coupling, which can favor the formation of the linear, terminally-functionalized product. nih.govunifr.ch

Another theoretical pathway involves synthesizing the molecule with a pre-functionalized chain. For instance, starting with 8-bromooctan-1-ol, one could perform a Williamson ether synthesis with 3-chloro-6-hydrazinylpyridazine, followed by further reactions to install the chloro group at the 3-position. While this is a synthetic approach rather than a modification, it highlights a route to terminally functionalized analogues.

Table 1: Potential Strategies for Terminal Functionalization of the Octyl Chain

| Strategy | Reagents & Conditions | Expected Outcome | Challenges |

| Free-Radical Halogenation | N-Bromosuccinimide (NBS), light/radical initiator | Mixture of brominated octyl chain isomers | Lack of regioselectivity, complex product mixture. |

| Regioconvergent Cross-Coupling | 1. Br2, light; 2. Zn; 3. Aryl-OTf, Pd catalyst, specific phosphine ligand nih.gov | Linear, terminally arylated product | Multi-step, requires specific catalytic system. |

| Photocatalytic C-H Activation | Acridinium catalyst, base, visible light, electrophile rsc.orgresearchgate.net | Functionalization at the α-position (next to ether oxygen) is more likely than at the terminal position. | Regioselectivity favors the α-position due to electronic activation. |

The ether linkage in this compound is robust but can be cleaved under specific, typically harsh, acidic conditions to unmask a pyridazinone moiety. This transformation is a key step for further derivatization.

The standard method for cleaving aryl alkyl ethers involves strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or potent Lewis acids such as boron tribromide (BBr₃). organic-chemistry.orglibretexts.orgyoutube.com The reaction proceeds via protonation or coordination to the ether oxygen, making it a good leaving group. Subsequent nucleophilic attack by the halide ion occurs at the less sterically hindered carbon of the C-O bond. For an aryl alkyl ether, the attack invariably happens on the alkyl carbon (via an SN2 mechanism), as the SN2 reaction is unfavorable at an sp²-hybridized carbon of the aromatic ring. libretexts.org

This cleavage would convert this compound into 6-chloro-3(2H)-pyridazinone and an 8-carbon alkyl halide (e.g., 1-bromooctane). The resulting pyridazinone is a versatile intermediate, with its tautomeric hydroxyl form (3-chloro-6-hydroxypyridazine) and reactive N-H bond opening avenues for N-alkylation or N-arylation.

Table 2: Reagents for Ether Cleavage and Subsequent Derivatization

| Reagent | Typical Conditions | Products | Notes |

| Boron Tribromide (BBr₃) | CH₂Cl₂, -78 °C to rt | 6-chloro-3(2H)-pyridazinone + 1-bromooctane (B94149) | Highly effective for cleaving aryl alkyl ethers. masterorganicchemistry.com |

| Hydrobromic Acid (HBr) | Acetic acid, reflux | 6-chloro-3(2H)-pyridazinone + 1-bromooctane | Classic, strong acid method. libretexts.org |

| Hydroiodic Acid (HI) | Reflux | 6-chloro-3(2H)-pyridazinone + 1-iodooctane | Similar to HBr; excess HI can convert any initially formed octanol (B41247) to 1-iodooctane. libretexts.org |

Intramolecular Reactivity and Cyclization Pathways of Pyridazine Analogues

Derivatives of this compound can be designed to undergo intramolecular cyclization, leading to the formation of novel fused heterocyclic systems. These reactions are critical for building molecular complexity and exploring new chemical space. The specific pathways depend on the nature and position of the reacting functional groups, which can be installed on either the pyridazine ring or the octyloxy chain.

For example, if the terminal end of the octyl chain were functionalized with a nucleophilic group (e.g., an amine or thiol), it could potentially undergo an intramolecular nucleophilic aromatic substitution (SNAr) by displacing the chloro group at C3, although this would require the formation of a large ring and may be entropically disfavored.

A more common strategy involves cyclization using the C4 and C5 positions of the pyridazine ring. Research on related substituted pyridazines has shown that these positions can be functionalized and then used to construct fused rings. For instance, thieno[2,3-c]pyridazines and 1H-pyrazolo[3,4-c]pyridazines have been synthesized from appropriately substituted chloropyridazine precursors. youtube.com This often involves an initial metalation at C5, followed by the introduction of a side chain that can subsequently cyclize onto C4.

Another explored pathway is the Dieckmann cyclization, an intramolecular version of the Claisen condensation, which could be applied to a pyridazine derivative bearing two ester groups on adjacent side chains to form a new fused ring. youtube.com Similarly, intramolecular reactions of hydroxy acids can lead to the formation of lactones, a principle that could be adapted to pyridazine systems. youtube.com

Table 3: Examples of Intramolecular Cyclization on Analogous Heterocycles

| Reaction Type | Precursor Structure | Resulting Fused System | Reference |

| Thienopyridazine Formation | 3-Chloro-5-iodo-6-thioalkylpyridazine derivative | Thieno[2,3-c]pyridazine | youtube.com |

| Pyrazolopyridazine Formation | 3-Chloro-6-hydrazinylpyridazine | 1H-Pyrazolo[3,4-c]pyridazine | youtube.com |

| Pyrido[3,4-c]pyridazine Synthesis | Substituted 3-pyridone-4-acetate and hydrazine (B178648) | Tetrahydropyrido[3,4-c]pyridazinone | masterorganicchemistry.com |

| Azide Cyclization | Poly-azido pyridazine | Tetrazolopyridazine | nih.gov |

Chemo- and Regioselectivity in Complex Derivatizations

The reactivity of the this compound ring is governed by the electronic properties of its substituents. The chlorine atom is an electron-withdrawing group, deactivating the ring towards electrophilic attack but activating the C3 position for nucleophilic substitution. Conversely, the octyloxy group is electron-donating through resonance, activating the ring, particularly at the ortho (C5) and para (C4) positions, towards electrophilic attack and metalation.

This electronic dichotomy allows for highly selective functionalization.

Nucleophilic Aromatic Substitution (SNAr): The C3 position is highly susceptible to attack by nucleophiles (e.g., amines, thiols, alkoxides), leading to the displacement of the chloride ion. This is a common and predictable reaction for functionalizing this position.

Metalation: Directed ortho metalation (DoM) is a powerful tool for regioselective C-H functionalization. In pyridazine systems, metalation (e.g., with TMPMgCl·LiCl) can be directed to specific positions. For a 3,6-disubstituted pyridazine, the C4 and C5 positions are the primary targets. The electron-donating alkoxy group would strongly favor metalation at the adjacent C5 position. Subsequent quenching with an electrophile introduces a third substituent with high regiocontrol. organic-chemistry.org

Cross-Coupling Reactions: The chloro group at C3 is an excellent handle for palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). This allows for the formation of C-C, C-N, and C-O bonds. Studies on analogous 3-alkylthio-6-chloropyridazines have demonstrated remarkable chemoselectivity. For instance, a Ni-catalyst can selectively couple at the C6-Cl position, while a Pd-catalyst can selectively couple at the C3-thioether position. organic-chemistry.orgacs.org This catalyst-controlled selectivity would allow for a stepwise and regioselective introduction of different groups onto the pyridazine scaffold if it were similarly di-functionalized.

Table 4: Regioselectivity in Reactions of Substituted Pyridazines

| Reaction Type | Reagent/Catalyst | Position of Reactivity | Directing Group Influence | Reference |

| Nucleophilic Substitution | R-NH₂, R-SH, R-O⁻ | C3 | Chlorine is an excellent leaving group. | researchgate.net |

| Directed Metalation | TMPMgCl·LiCl | C5 | The alkoxy group at C6 directs metalation to the adjacent position. | organic-chemistry.orglibretexts.org |

| Suzuki Cross-Coupling | Ar-B(OH)₂, Pd catalyst | C3 | The C-Cl bond is readily activated by Palladium(0). | |

| Ni-Catalyzed Cross-Coupling | Ar-ZnX, Ni(acac)₂ | C6 (on a 3-thio-6-chloro analog) | Ni-catalysis is selective for the C-Cl bond over a C-S bond. | organic-chemistry.orgacs.org |

Computational Chemistry and Theoretical Investigations of 3 Chloro 6 Octyloxy Pyridazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure and Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT studies, particularly using hybrid functionals like B3LYP, are instrumental in optimizing the molecular geometry and calculating ground state properties. For 3-Chloro-6-(octyloxy)pyridazine, a DFT analysis would yield crucial data on bond lengths, bond angles, and dihedral angles, defining its three-dimensional structure.

The electronic properties are described by the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

While specific values for this compound are not published, studies on related pyridazine (B1198779) derivatives demonstrate that the pyridazine ring and its substituents dictate the electronic landscape. gsconlinepress.comgsconlinepress.com For instance, research on 3-chloro-6-methoxypyridazine (B157567) provides a baseline for understanding these properties. nih.gov The substitution of the methoxy (B1213986) group with a longer, more flexible octyloxy chain is expected to introduce subtle but significant changes. The electron-donating nature of the octyloxy group would likely raise the HOMO energy level, potentially leading to a smaller HOMO-LUMO gap compared to the methoxy analogue, thereby influencing its reactivity.

Table 1: Projected DFT-Calculated Electronic Properties Note: This table is illustrative and contains projected values based on known chemical principles and data from analogous compounds. Actual calculated values would require a dedicated study.

| Parameter | Description | Projected Value for this compound | Comparative Note |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV | Expected to be slightly higher (less negative) than 3-chloro-6-methoxypyridazine due to the increased electron-donating character of the octyloxy group. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.2 eV | Expected to be minimally affected compared to the methoxy analogue. |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 5.3 eV | Potentially smaller than the methoxy analogue, suggesting slightly higher reactivity. |

| Dipole Moment (μ) | Measure of molecular polarity | ~ 3.5 D | The flexible and larger octyloxy group may lead to a different overall dipole moment compared to the more rigid methoxy counterpart. |

Ab Initio Calculations for Molecular Properties

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide another high-level approach to determine molecular properties. Methods like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory can be used to calculate properties such as molecular geometry, vibrational frequencies, and electronic energies. For this compound, these calculations would offer a rigorous validation of the geometries and energies obtained from DFT methods. They can also be used to compute a precise theoretical infrared spectrum, which could aid in the experimental identification and characterization of the compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The long and flexible octyloxy chain of this compound makes it a prime candidate for molecular dynamics (MD) simulations. Unlike static quantum calculations, MD simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior.

A key application of MD for this compound would be conformational analysis. The octyloxy chain can adopt numerous conformations due to the rotation around its single bonds. MD simulations can explore the potential energy surface to identify the most stable, low-energy conformations and the energy barriers between them. This is crucial for understanding how the molecule might interact with other molecules, for example, at a biological receptor site. The simulations would likely reveal that the extended, linear conformation of the octyl chain is among the most stable, but folded conformations would also be present in a dynamic equilibrium.

Furthermore, MD simulations can elucidate intermolecular interactions. By simulating multiple molecules of this compound together in a simulation box, one can observe how they pack in a condensed phase. These simulations would highlight the role of weak interactions, such as van der Waals forces between the octyl chains and dipole-dipole interactions involving the polar pyridazine rings, in determining the bulk properties of the substance.

Prediction of Reactivity and Elucidation of Reaction Mechanisms

Theoretical calculations are invaluable for predicting a molecule's reactivity and understanding how its chemical reactions proceed. For this compound, reactivity indicators derived from DFT, such as the Fukui functions and local softness, can predict the most likely sites for nucleophilic and electrophilic attack.

Theoretical Elucidation of Electronic Transitions and Spectroscopic Signatures

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis). A TD-DFT calculation for this compound would predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., n → π* or π → π*).

Based on studies of similar compounds like 3-chloro-6-methoxypyridazine, the primary electronic transitions are expected to originate from the pyridazine ring. nih.gov The calculations would likely show strong absorptions in the UV region. The specific λmax values and intensities would be influenced by the octyloxy group, which acts as an auxochrome, potentially causing a slight shift in the absorption bands compared to the methoxy analogue. These theoretical spectra are powerful tools for interpreting experimental spectroscopic data.

Table 2: Projected Spectroscopic Data Note: This table is illustrative. Actual spectroscopic data would require experimental measurement or a dedicated TD-DFT study.

| Spectroscopic Technique | Predicted Signature for this compound |

|---|---|

| UV-Vis Spectroscopy | Strong π → π* transitions predicted in the 250-350 nm range, characteristic of the substituted pyridazine core. |

| Infrared (IR) Spectroscopy | C-H stretching vibrations from the octyl chain (~2850-2960 cm⁻¹), C-O-C stretching (~1250 cm⁻¹), and characteristic pyridazine ring vibrations. |

| ¹³C NMR Spectroscopy | Resonances for the eight distinct carbon atoms of the octyl chain, and four signals for the pyridazine ring carbons, with the carbon bearing the chlorine atom shifted downfield. |

| ¹H NMR Spectroscopy | Signals corresponding to the protons on the pyridazine ring and a complex set of overlapping signals for the 17 protons of the octyloxy group. |

Academic Applications and Advanced Research Perspectives

Utilization as a Versatile Synthetic Building Block in Heterocyclic Chemistry

The 3-Chloro-6-(octyloxy)pyridazine molecule is a prime example of a versatile synthetic building block in modern heterocyclic chemistry. The core of its utility lies in the reactivity of the chlorine atom at the 3-position of the pyridazine (B1198779) ring. This chloro group acts as a proficient leaving group, making the compound susceptible to a variety of nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. This reactivity allows for the strategic introduction of the 6-(octyloxy)pyridazinyl moiety into a wide array of more complex molecular frameworks.

Analogous chloropyridazine compounds are widely employed as intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, 6-chloropyridazine-3-carbonyl chloride, a related structure, is a key reagent for preparing diverse heterocyclic compounds by forming new carbon-carbon and carbon-nitrogen bonds. lookchem.com The chloro-group's reactivity is fundamental to its role as a building block for complex organic molecules. lookchem.com

The reactive nature of the C-Cl bond in this compound makes it an excellent starting point for constructing more elaborate pyridazine-based architectures. Researchers can leverage this reactivity to synthesize multi-ring systems and highly functionalized derivatives.

Key synthetic transformations include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds. By reacting this compound with various aryl or heteroaryl boronic acids, chemists can synthesize a diverse range of 3-aryl-6-(octyloxy)pyridazines. This approach was demonstrated in the solid-phase synthesis of 6-arylpyridazin-3(2H)-ones, where a resin-bound chloropyridazine was successfully coupled with different arylboronic acids. acs.orgresearchgate.net

Cross-Electrophile Coupling (XEC): Modern electrochemical methods have utilized chloropyridazines as substrates. Nickel-catalyzed electrochemical XEC has been developed to couple aryl halides with 3-amino-6-chloropyridazines, showcasing a novel way to form C-C bonds with high efficiency. nih.govacs.org This indicates that this compound could be a suitable substrate for similar advanced coupling methodologies.

Nucleophilic Aromatic Substitution (SNAr): The chloro-substituent can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups at the 3-position. Studies on 3,6-dichloropyridazines show that the regioselectivity of nucleophilic attack can be controlled by adjusting reaction conditions like the solvent polarity, allowing for the selective synthesis of either 3-alkoxy or 6-alkoxy derivatives. semanticscholar.org

These reactions enable the transformation of the relatively simple this compound into complex structures, including those with potential applications in medicinal chemistry, such as the synthesis of 1,2,4-triazolo[1,5-b]pyridazines from 3-amino-6-chloropyridazine (B20888). rsc.org

The unique combination of a polar, electron-deficient pyridazine ring and a nonpolar, flexible octyloxy chain gives this compound properties that are highly desirable for the synthesis of functional organic materials. The pyridazine core provides a rigid, aromatic scaffold with specific electronic characteristics due to the presence of two adjacent nitrogen atoms, while the long octyloxy tail can enhance solubility in organic solvents and influence the self-assembly and packing of molecules in the solid state.

These features make it a promising precursor for materials with applications in optoelectronics. Heterocyclic moieties are integral to the design of thermotropic liquid crystals because they can impart significant dipole moments and alter molecular shape. researchgate.net The development of new materials, such as polymers and composites, often relies on versatile reagents like chloropyridazines that offer unique reactivity and selectivity in chemical transformations. lookchem.com The incorporation of long alkoxy chains is a well-established strategy for inducing mesomorphic (liquid crystalline) behavior, which is critical for display technologies and other optical applications.

Contributions to the Development of Novel Organic Synthesis Methodologies

The chloropyridazine scaffold has played a role in the advancement of new synthetic methods. Because of their distinct electronic properties and reactivity, these compounds serve as valuable substrates for testing and refining novel catalytic systems. For example, the development of nickel-catalyzed electrochemical cross-electrophile coupling was demonstrated using a 3-amino-6-chloropyridazine derivative. nih.govacs.org This reaction is significant as it couples two different electrophiles, a challenging transformation that expands the toolkit of synthetic chemists. nih.gov

Furthermore, the combination of electrochemistry with transition metal catalysis is an emerging area focused on creating more sustainable and efficient reactions. nih.gov The use of chloropyridazines in these innovative fields highlights their importance not just as building blocks for target molecules, but as tools for pushing the boundaries of organic synthesis itself. nih.gov

Research into Structured Organic Systems (e.g., Liquid Crystal Precursors)

The molecular architecture of this compound, featuring a rigid heterocyclic core and a long, flexible alkyl chain, is archetypal for calamitic (rod-shaped) liquid crystals. The design of such materials relies on the precise balance between a rigid core that promotes anisotropic alignment and flexible terminal chains that facilitate the formation of fluid, ordered mesophases.

Key structural features contributing to its potential as a liquid crystal precursor include:

Rigid Core: The pyridazine ring provides the necessary structural rigidity.

Flexible Chain: The octyloxy group (C8H17O-) provides conformational flexibility, which helps to lower the melting point and stabilize liquid crystalline phases.

Dipole Moment: The C-Cl bond and the nitrogen atoms in the pyridazine ring create a significant dipole moment, which can influence intermolecular interactions and the nature of the resulting mesophases.

Research has shown that heterocyclic units are extensively used to prepare thermotropic liquid crystals due to their ability to introduce lateral or longitudinal dipoles and modify molecular geometry. researchgate.net The synthesis of 6-alkoxypyridazine complexes has been explored in the context of creating new mesomorphic materials, demonstrating the relevance of this structural motif in the field of liquid crystals. acs.org

Table 1: Properties of Related Chloropyridazine Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Application/Property | Reference |

| 3,6-Dichloropyridazine (B152260) | 141-30-0 | C₄H₂Cl₂N₂ | 148.98 | Precursor for solid-phase synthesis | acs.org, researchgate.net |

| 3-Chloro-6-methoxypyridazine (B157567) | 1722-10-7 | C₅H₅ClN₂O | 144.56 | Precursor for α-aryl-α-(pyridazin-3-yl)-acetonitriles | N/A |

| 3-Amino-6-chloropyridazine | 5469-69-2 | C₄H₄ClN₃ | 129.55 | Substrate in electrochemical cross-electrophile coupling | nih.gov |

| 6-Chloropyridazine-3-carbonyl chloride | 6531-04-0 | C₅H₂Cl₂N₂O | 176.99 | Reagent for synthesis of heterocyclic compounds | lookchem.com |

Exploration in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry aims to rapidly synthesize large libraries of related compounds for high-throughput screening, particularly in drug discovery. The reactivity of the chloropyridazine core makes it well-suited for this purpose. A key strategy in combinatorial synthesis is the use of a solid-phase support, where a core molecule is anchored and then elaborated through a series of reactions.

A notable example is the immobilization of a 3-chloropyridazine (B74176) moiety onto a Wang resin. acs.orgresearchgate.net This resin-bound intermediate was then subjected to Suzuki coupling reactions with a variety of arylboronic acids to generate a library of 6-arylpyridazin-3(2H)-ones. acs.org This solid-phase approach allows for the use of excess reagents and simplified purification, which are hallmarks of efficient library synthesis. researchgate.net

Given its structure, this compound is an ideal candidate for similar combinatorial strategies. It could be used to generate a library of compounds all sharing the 6-(octyloxy)pyridazine core but differing at the 3-position, enabling the systematic exploration of structure-activity relationships for a given biological target. The use of chloropyridazines is also mentioned in patents related to methods for creating large chemical libraries for enzymatic encoding. google.com This further cements the role of this class of compounds in modern high-throughput synthesis and discovery. amerigoscientific.com

Conclusion and Future Research Trajectories

Summary of Key Academic Contributions and Research Directions

The academic landscape for pyridazine (B1198779) derivatives is rich and varied, with research highlighting their significance as versatile scaffolds in medicinal chemistry, materials science, and agrochemistry. researchgate.netnih.gov While specific academic contributions focusing exclusively on 3-Chloro-6-(octyloxy)pyridazine are not extensively documented in prominent literature, its structural motifs—a chlorinated pyridazine core and an octyloxy side chain—place it at the intersection of several key research directions.

The primary academic contribution of compounds like this compound is their role as intermediates in the synthesis of more complex, functionalized molecules. The chlorine atom at the 3-position serves as a reactive handle for nucleophilic substitution reactions, a common strategy for introducing diverse functional groups. mdpi.com For instance, similar compounds like 3-chloro-6-methoxypyridazine (B157567) are utilized in the preparation of α-aryl-α-(pyridazin-3-yl)-acetonitriles. sigmaaldrich.com The pyridazine ring itself is a unique pharmacophore, characterized by a high dipole moment and the capacity for dual hydrogen bonding, which is crucial for molecular recognition in drug-target interactions. nih.gov

Current research directions for pyridazine compounds are heavily influenced by their wide spectrum of biological activities. researchgate.net They are investigated for applications as:

Pharmaceuticals: Pyridazine derivatives are explored as potential antitumor, anti-inflammatory, and antimicrobial agents. researchgate.netresearchgate.net The core structure is a key component in ligands for receptors like GABA-A. nih.gov

Agrochemicals: The pyridazine heterocycle is a component in compounds developed for crop protection. nih.gov

Materials Science: The planar nature of the pyridazine ring promotes π-π stacking, leading to densely packed crystal structures, a desirable property for developing high-energy-density materials. rsc.org

Identification of Unexplored Research Avenues and Derivatization Opportunities

The structure of this compound presents several clear opportunities for derivatization and unexplored research. The presence of a reactive chlorine atom is the most evident site for chemical modification.

Derivatization Opportunities:

Nucleophilic Substitution: The chloro group can be readily displaced by a variety of nucleophiles. This opens avenues for synthesizing libraries of new compounds by introducing amines, thiols, alcohols, and other functional groups. Research on related molecules like 3-chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine, which is synthesized from 3,6-dichloropyridazine (B152260), demonstrates the feasibility of substitution with amine-containing moieties. nih.govresearchgate.net

Cross-Coupling Reactions: Modern palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) could be employed at the C-Cl bond to introduce aryl, vinyl, alkynyl, or amino groups, respectively. This would significantly expand the chemical space accessible from this starting material.

Modification of the Octyloxy Chain: While less reactive, the octyloxy chain could be a site for introducing functionality, particularly at the terminal end, to modulate physical properties like solubility or to attach linkers for conjugation to other molecules.

Ring Functionalization: Although direct electrophilic substitution on the pyridazine ring can be challenging, metalation of the ring followed by quenching with an electrophile is a potential route for further functionalization. sigmaaldrich.com

Unexplored Research Avenues:

Biological Screening: A systematic investigation of the biological activities of derivatives of this compound is a major unexplored avenue. Given the known activities of the pyridazine scaffold, screening for anticancer, antimicrobial, antifungal, and kinase inhibitory properties could yield valuable results. researchgate.netresearchgate.netnih.gov

Materials Science Applications: The long octyloxy chain might impart liquid crystalline properties to derivatives. This potential has not been explored. The synthesis and characterization of such materials could be a fruitful area of research.

Kinase Inhibitor Development: Fused pyridazine systems, such as imidazo[1,2-b]pyridazines, have been designed as potent and selective kinase inhibitors. nih.gov this compound could serve as a key building block for novel fused heterocyclic systems with potential as kinase inhibitors.

Emerging Trends in Pyridazine Chemistry Relevant to this compound

The field of pyridazine chemistry is continuously evolving, with several emerging trends directly relevant to the future study of this compound.

One of the most significant trends is the increasing use of pyridazines as bioisosteres for phenyl rings in drug discovery. nih.gov The pyridazine ring's polarity and hydrogen bonding capability can offer advantages in terms of metabolic stability, solubility, and target engagement compared to a simple benzene (B151609) ring. nih.gov The octyloxy group on the compound could further enhance lipophilicity for membrane permeability, a key parameter in drug design.

Another major trend is the development of novel synthetic methodologies to access functionalized pyridazines. This includes regioselective synthesis strategies, such as the inverse-electron-demand Diels-Alder reaction between tetrazines and alkynyl sulfides, which allows for the controlled preparation of polysubstituted pyridazines. rsc.org Such advanced synthetic methods could be adapted to create complex derivatives of this compound with high precision.

Furthermore, there is growing interest in pyridazine-based materials for electronics and high-energy applications. rsc.org The nitrogen-rich nature of the pyridazine ring is attractive for creating materials with high heats of formation. rsc.org While the octyloxy group may not be ideal for high-energy materials, the core pyridazine structure is relevant to this trend.

Finally, skeletal editing, a process that directly converts one heterocyclic core into another, is an exciting new frontier. A recently developed method allows for the conversion of pyridines into pyridazines through a photoinitiated rearrangement. nih.gov This could fundamentally change the synthetic accessibility of complex pyridazines by leveraging the well-established chemistry of pyridines. nih.gov

Conceptual Challenges and Opportunities in Rational Design and Synthesis of Pyridazine-Based Compounds

The rational design and synthesis of pyridazine-based compounds present both distinct challenges and significant opportunities.

Conceptual Challenges:

Synthesis Gap: A primary challenge is the "synthesis gap" between pyridazines and other heterocycles like pyridine. nih.gov The synthesis of pyridines is often more straightforward, while the dissonant electronic arrangement of the adjacent nitrogen atoms in pyridazines can complicate their assembly. nih.gov This often necessitates multi-step, and sometimes low-yielding, synthetic sequences.

Regioselectivity: Achieving regiocontrol during the functionalization of substituted pyridazines can be difficult. For a molecule like this compound, reactions intended for one position could potentially occur at another, leading to isomeric mixtures that are difficult to separate.

Rational Design Complexity: While computational tools like QSAR, molecular docking, and molecular dynamics simulations are invaluable for rational drug design, accurately predicting the binding modes and biological activities of pyridazine derivatives remains a complex task. mdpi.com The unique electronic properties and conformational flexibility require sophisticated modeling.

Opportunities:

Novel Synthetic Methods: The challenges in synthesis have spurred innovation. The development of skeletal editing to transform pyridines into pyridazines represents a paradigm shift, potentially making a vast array of substituted pyridazines readily accessible. nih.gov Continued development in regioselective cycloaddition reactions also presents a major opportunity. rsc.org

Structure-Based Design: The increasing availability of high-resolution crystal structures of proteins in complex with pyridazine-based inhibitors provides a powerful platform for structure-based drug design. researchgate.netnih.gov This allows for the rational optimization of lead compounds to improve potency and selectivity, as demonstrated in the development of ALK5 inhibitors. researchgate.net

Fragment-Based Drug Discovery: The pyridazine core is an excellent starting point for fragment-based drug discovery. Small pyridazine fragments can be screened for weak binding to a biological target, and then elaborated or "grown" into more potent leads, leveraging the reactive handles on the ring.

Bioisosteric Replacement: The opportunity to use the pyridazine moiety as a bioisosteric replacement for other aromatic rings is a key strategy in modern medicinal chemistry to optimize drug properties, including potency, selectivity, and pharmacokinetics. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-6-(octyloxy)pyridazine, and how can regioselectivity be controlled during its preparation?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of 3,6-dichloropyridazine with octanol under basic conditions. Regioselectivity at the 6-position can be achieved using bulky bases (e.g., LDA or LTMP) to deprotonate intermediates, favoring substitution at the less sterically hindered site. Temperature control (-78°C to 0°C) and solvent polarity (THF or Et₂O) further influence reaction outcomes .

Q. How can the crystal structure of this compound be determined, and which software tools are recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Data collection using Bruker APEXII CCD diffractometers is common, followed by structure solution via SHELXS/SHELXD and refinement with SHELXL. For validation, check CIF files with PLATON or checkCIF to ensure geometric and thermal parameter consistency .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer : Use NMR (¹H/¹³C, DEPT, HSQC) to confirm substitution patterns and purity. Discrepancies in integration ratios (e.g., overlapping signals) can be resolved via 2D NMR or computational modeling (DFT). Mass spectrometry (ESI-TOF) validates molecular weight, while IR confirms functional groups like C-O-C ether linkages .

Advanced Research Questions

Q. How does the octyloxy substituent influence the compound’s pharmacokinetic properties, and what in vitro assays are used to assess bioavailability?

- Methodological Answer : The lipophilic octyloxy chain enhances membrane permeability, measured via PAMPA assays. Metabolic stability is evaluated using liver microsomes (human/rat), with LC-MS/MS quantifying metabolite formation. Conflicting solubility data (e.g., logP vs. experimental) may arise from solvent polarity effects; use shake-flask methods with HPLC-UV for validation .

Q. What strategies are employed to explore the biological activity of this compound in targeted therapies (e.g., anticancer or CNS applications)?

- Methodological Answer : Screen against kinase panels (e.g., Eurofins KinaseProfiler) or GPCR targets (e.g., GPR39) using fluorescence polarization assays. For CNS applications, assess blood-brain barrier penetration via MDCK-MDR1 cell monolayers. Conflicting activity data across cell lines (e.g., HL-60 vs. PC3) may reflect receptor isoform variability; validate with siRNA knockdowns .

Q. How can computational modeling predict intermolecular interactions (e.g., hydrogen bonding) in cocrystals or protein-ligand complexes involving this compound?

- Methodological Answer : Use DFT (Gaussian09) or molecular docking (AutoDock Vina) to model interactions. Graph set analysis (R²₂(8), etc.) identifies hydrogen-bonding motifs in cocrystals. For discrepancies between predicted and observed binding affinities, perform MD simulations (AMBER) to account for flexibility and solvation effects .

Q. What are the challenges in scaling up the synthesis of this compound, and how are reaction conditions optimized for high yield?

- Methodological Answer : Scale-up issues include exothermicity during substitution and byproduct formation (e.g., di-substituted analogs). Use flow chemistry with temperature-controlled reactors to mitigate. Optimize solvent (toluene vs. DMF) and catalyst (e.g., KI for SNAr reactions) via DoE (Design of Experiments) to maximize yield (>85%) and purity (>98% HPLC) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of pyridazine derivatives like this compound?

- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., SPR vs. ITC for binding constants). Check for batch-to-batch variability in compound purity (HPLC-MS) or differences in cell culture conditions (e.g., serum concentration). Meta-analyses of published IC₅₀ values with standardized normalization (e.g., Z-score) can resolve outliers .

Q. Why might crystallographic data for similar pyridazine derivatives show variability in bond lengths/angles, and how is this reconciled?

- Methodological Answer : Variations arise from temperature-dependent disorder or resolution limits. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts. If discrepancies persist, re-refine structures with restraints (SHELXL DEFS) or collect higher-resolution data (<1.0 Å) .

Tables for Key Data

Table 1 : Common Synthetic Conditions for this compound

| Parameter | Optimal Range |

|---|---|

| Temperature | -20°C to 25°C |

| Base | NaH or KOtBu |

| Solvent | THF or DMF |

| Reaction Time | 12–24 hours |

| Yield | 70–90% |

Table 2 : Key Pharmacokinetic Parameters

| Assay | Result |

|---|---|

| logP (Calculated) | 4.2 ± 0.3 |

| PAMPA Permeability | 25 × 10⁻⁶ cm/s |

| Microsomal Stability | t₁/₂ = 45 min (human) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.